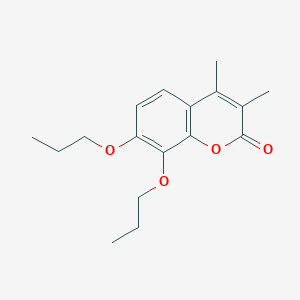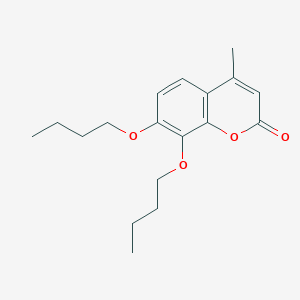![molecular formula C22H30N4OS B284076 N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
作用机制
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, including NF-κB and AKT, which are crucial for B-cell survival and proliferation. This compound has also been shown to inhibit the proliferation of CLL cells that are resistant to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and spare other kinases, such as TEC and ITK, which are involved in T-cell signaling. This selectivity may lead to a lower incidence of adverse events compared to other BTK inhibitors. This compound has also been shown to have a longer half-life than ibrutinib, which may allow for less frequent dosing.
实验室实验的优点和局限性
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its potency, selectivity, and longer half-life compared to other BTK inhibitors. However, this compound is still in preclinical development and has not yet been tested in clinical trials. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound.
未来方向
For N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination studies with other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound. This compound may also have potential applications in other diseases, such as autoimmune disorders and inflammatory conditions, where B-cell signaling plays a role.
合成方法
The synthesis of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-ethylpiperazine, which is reacted with pyridine-3-carboxaldehyde to form the intermediate 4-ethyl-N-(pyridin-3-ylmethyl)piperazine. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product, this compound.
科学研究应用
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
属性
分子式 |
C22H30N4OS |
|---|---|
分子量 |
398.6 g/mol |
IUPAC 名称 |
N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C22H30N4OS/c1-3-25-11-13-26(14-12-25)21(17-7-6-10-23-15-17)20-18-8-4-5-9-19(18)28-22(20)24-16(2)27/h6-7,10,15,21H,3-5,8-9,11-14H2,1-2H3,(H,24,27) |
InChI 键 |
SGOFAYFZLIWVFJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C |
规范 SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)



![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
